Cas no 391866-81-2 (ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate)

ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 3-[[[(4-methoxyphenyl)amino]carbonyl]amino]-5-phenyl-, ethyl ester
- 391866-81-2
- ethyl 3-(3-(4-methoxyphenyl)ureido)-5-phenylthiophene-2-carboxylate
- AKOS001631028
- ethyl 3-[(4-methoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate
- ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate
- F0463-0013
-
- インチ: 1S/C21H20N2O4S/c1-3-27-20(24)19-17(13-18(28-19)14-7-5-4-6-8-14)23-21(25)22-15-9-11-16(26-2)12-10-15/h4-13H,3H2,1-2H3,(H2,22,23,25)
- InChIKey: QSWOCJUTQVWHCG-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)SC(C2=CC=CC=C2)=CC=1NC(NC1=CC=C(OC)C=C1)=O
計算された属性
- せいみつぶんしりょう: 396.11437830g/mol
- どういたいしつりょう: 396.11437830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 519
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
じっけんとくせい
- 密度みつど: 1.308±0.06 g/cm3(Predicted)
- ふってん: 503.4±50.0 °C(Predicted)
- 酸性度係数(pKa): 13.54±0.70(Predicted)
ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0463-0013-10mg |
ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |
391866-81-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0463-0013-15mg |
ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |
391866-81-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0463-0013-75mg |
ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |
391866-81-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0463-0013-2μmol |
ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |
391866-81-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0463-0013-25mg |
ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |
391866-81-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
A2B Chem LLC | BA78540-1mg |
ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |
391866-81-2 | 1mg |
$245.00 | 2024-04-20 | ||
A2B Chem LLC | BA78540-50mg |
ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |
391866-81-2 | 50mg |
$504.00 | 2024-04-20 | ||
A2B Chem LLC | BA78540-5mg |
ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |
391866-81-2 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | BA78540-25mg |
ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |
391866-81-2 | 25mg |
$360.00 | 2024-04-20 | ||
Life Chemicals | F0463-0013-40mg |
ethyl 3-{[(4-methoxyphenyl)carbamoyl]amino}-5-phenylthiophene-2-carboxylate |
391866-81-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate 関連文献
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylateに関する追加情報
Professional Introduction to Ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate (CAS No. 391866-81-2)
Ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate, a compound with the CAS number 391866-81-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural complexity of this molecule, featuring a thiophene core appended with various functional groups, makes it a promising candidate for further investigation.
The molecular structure of Ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate is characterized by its intricate arrangement of atoms, which includes a thiophene ring, phenyl groups, and an amine-carbamoyl moiety. The presence of these functional groups not only contributes to the compound's unique chemical properties but also opens up numerous possibilities for its biological activity. Specifically, the combination of a thiophene ring and aromatic substituents has been shown to enhance binding affinity to biological targets, making this compound an attractive scaffold for medicinal chemistry.
In recent years, there has been a growing interest in thiophene-based compounds due to their diverse pharmacological properties. Thiophenes are known for their ability to interact with various biological targets, including enzymes and receptors, which are crucial for many physiological processes. The introduction of additional functional groups into the thiophene core can further modulate these interactions, leading to the discovery of novel therapeutic agents. Ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate is no exception and has been explored in several preclinical studies.
One of the most compelling aspects of Ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate is its potential as an intermediate in the synthesis of more complex pharmaceuticals. The presence of an ester group at the end of the molecule allows for further derivatization, enabling chemists to create a wide range of analogs with tailored properties. This flexibility is particularly valuable in drug development, where subtle changes in molecular structure can significantly impact biological activity.
Recent studies have highlighted the importance of functional groups such as amine and carbamoyl moieties in enhancing the bioactivity of pharmaceutical compounds. These groups are known to participate in hydrogen bonding interactions with biological targets, which can improve binding affinity and selectivity. In the case of Ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate, the amine-carbamoyl moiety is strategically positioned to interact with key residues on target proteins or enzymes. This interaction can lead to inhibitory effects on various biological pathways, making the compound a potential candidate for treating a range of diseases.
The synthesis of Ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate involves multiple steps that require precise control over reaction conditions. The process typically begins with the formation of a thiophene derivative followed by functionalization with phenyl and amine groups. The introduction of the carbamoyl group is achieved through a condensation reaction with an appropriate carbamoylating agent. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
The pharmacological profile of Ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate has been evaluated in several preclinical studies. These studies have demonstrated its potential as an inhibitor of various enzymes involved in disease pathways such as cancer and inflammation. The compound's ability to modulate these pathways suggests that it could be developed into a therapeutic agent for treating these conditions. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic properties.
In conclusion, Ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate (CAS No. 391866-81-2) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for drug discovery, and recent studies have begun to uncover its pharmacological properties. As research continues, this compound is likely to play an important role in the development of novel therapeutic agents for treating various diseases.
391866-81-2 (ethyl 3-{(4-methoxyphenyl)carbamoylamino}-5-phenylthiophene-2-carboxylate) 関連製品
- 60611-59-8(5-benzylpyridine-2-carboxylic acid)
- 859523-84-5(1-4-(cyclopentylamino)piperidin-1-ylethan-1-one)
- 1807066-52-9(3-Chloro-6-(difluoromethyl)-2-methoxypyridine-4-sulfonyl chloride)
- 2024477-38-9(1-Pyrrolidinecarboxylic acid, 2-methyl-3-(1-oxobutyl)-, 1,1-dimethylethyl ester)
- 2649-64-1(Clovanediol)
- 2877646-16-5(N,N,6-trimethyl-2-{4-(4-methyl-4H-1,2,4-triazol-3-yl)methylpiperazin-1-yl}pyrimidin-4-amine)
- 165133-85-7(Antibiotic NFAT 133)
- 2171652-28-9(3-amino(cyclobutyl)methyl-8-methyl-8-azabicyclo3.2.1octan-3-ol)
- 1807007-11-9(2,3-Bis(trifluoromethyl)-4-methylbenzoic acid)
- 1213467-90-3((S)-2-(1-Aminoethyl)benzonitrile)



